molecular formula C20H22FNO4S B11399256 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(3-fluorobenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-ethoxy-N-(3-fluorobenzyl)benzamide

Cat. No.: B11399256
M. Wt: 391.5 g/mol
InChI Key: NLRFQXHFRTWCKB-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE involves multiple steps, typically starting with the preparation of the thiolane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-3-ETHOXY-N-[(3-FLUOROPHENYL)METHYL]BENZAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C20H22FNO4S

Molecular Weight

391.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-ethoxy-N-[(3-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C20H22FNO4S/c1-2-26-19-8-4-6-16(12-19)20(23)22(18-9-10-27(24,25)14-18)13-15-5-3-7-17(21)11-15/h3-8,11-12,18H,2,9-10,13-14H2,1H3

InChI Key

NLRFQXHFRTWCKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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